2-(4-Acetoxybenzoyl) furan
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Overview
Description
2-(4-Acetoxybenzoyl) furan is an organic compound with the molecular formula C13H10O4 It is characterized by a furan ring substituted with a 4-acetoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetoxybenzoyl) furan typically involves the acylation of furan with 4-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Furan+4-Acetoxybenzoyl chlorideAlCl32-(4-Acetoxybenzoyl) furan
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as zirconium dioxide (ZrO2) can be employed to facilitate the reaction under optimized temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetoxybenzoyl) furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzoyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoyl furans.
Scientific Research Applications
2-(4-Acetoxybenzoyl) furan has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of antibacterial agents.
Mechanism of Action
The mechanism of action of 2-(4-Acetoxybenzoyl) furan involves its interaction with biological targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The furan ring can interact with nucleophilic sites in proteins, leading to potential antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl furan
- 2-Propionyl furan
- 2-Butyryl furan
Comparison
2-(4-Acetoxybenzoyl) furan is unique due to the presence of the acetoxybenzoyl group, which imparts distinct chemical and biological properties. Compared to other acyl furans, it exhibits enhanced reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-(furan-2-carbonyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-9(14)17-11-6-4-10(5-7-11)13(15)12-3-2-8-16-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZPIVJRJIBWNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642186 |
Source
|
Record name | 4-(Furan-2-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-23-9 |
Source
|
Record name | [4-(Acetyloxy)phenyl]-2-furanylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Furan-2-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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